molecular formula C13H19N3O2 B1394483 3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester CAS No. 1315560-05-4

3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester

Cat. No. B1394483
M. Wt: 249.31 g/mol
InChI Key: IMOVIMGSLCKDOP-JTQLQIEISA-N
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Description

“3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester” is a chemical compound. Pyridinecarboxylic acid is a member of a group of organic compounds which are monocarboxylic derivatives of pyridine .

Scientific Research Applications

Antibacterial Applications

  • Pyridonecarboxylic Acids as Antibacterial Agents: This compound, along with its analogues, has been synthesized and evaluated for antibacterial activity. Some analogues displayed significant antibacterial properties, warranting further biological study (Egawa et al., 1984).

Applications in Tobacco Industry

  • Application in Cigarette Flavoring: A derivative of 3-pyridinecarboxylic acid was synthesized and applied in cigarette flavoring to improve the quality of cigarette products. This indicates its potential use in enhancing tobacco aroma and reducing smoking irritation (Qi Ling-kai, 2013).

Chemical Synthesis and Modification

  • Synthesis of Acylated Compounds: The compound is involved in the acylation of pyrrolidine-2,4-diones, forming 3-acyltetramic acids. This process is significant in chemical synthesis, demonstrating the compound's utility in creating diverse chemical structures (Jones et al., 1990).

Solvent Extraction Applications

  • Extraction of Nickel and Cobalt: Pyridinecarboxylate esters, a category to which this compound belongs, have been synthesized and used in the solvent extraction of nickel and cobalt. This indicates its relevance in metallurgical processes (Preston & Preez, 1995).

Pharmaceutical Research

  • Cardiotonic Activity: Derivatives of pyridinecarboxylic acids, including esters, have been synthesized and evaluated for their cardiotonic activity. This suggests potential applications in the development of cardiac drugs (Mosti et al., 1992).

Antitumor Evaluation

  • Antitumor Properties: The compound's derivatives have been studied for antitumor activities, showing potential in cancer research and treatment (Liu et al., 2006).

Kinetic Resolution in Chemistry

  • Kinetic Resolution of Alcohols: It's used in the kinetic resolution of racemic secondary benzylic alcohols, highlighting its role in producing optically active compounds, which is significant in both pharmaceutical and chemical synthesis (Nakata & Shiina, 2010).

properties

IUPAC Name

propan-2-yl 2-[(3S)-3-aminopyrrolidin-1-yl]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-9(2)18-13(17)11-4-3-6-15-12(11)16-7-5-10(14)8-16/h3-4,6,9-10H,5,7-8,14H2,1-2H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMOVIMGSLCKDOP-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=C(N=CC=C1)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC(=O)C1=C(N=CC=C1)N2CC[C@@H](C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester
Reactant of Route 2
Reactant of Route 2
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester
Reactant of Route 3
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester
Reactant of Route 4
Reactant of Route 4
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester
Reactant of Route 5
Reactant of Route 5
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester
Reactant of Route 6
3-Pyridinecarboxylic acid, 2-[(3S)-3-amino-1-pyrrolidinyl]-, 1-methylethyl ester

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